Cas no 2171750-14-2 (6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid)

6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid
- 6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid
- 2171750-14-2
- EN300-1537732
-
- インチ: 1S/C34H40N2O6/c1-3-24(17-18-31(37)38)19-20-35-33(39)32(23(2)41-21-25-11-5-4-6-12-25)36-34(40)42-22-30-28-15-9-7-13-26(28)27-14-8-10-16-29(27)30/h4-16,23-24,30,32H,3,17-22H2,1-2H3,(H,35,39)(H,36,40)(H,37,38)
- InChIKey: HVWINDZIGQVPIF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCCC(CC)CCC(=O)O)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 572.28863700g/mol
- どういたいしつりょう: 572.28863700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 16
- 複雑さ: 839
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 114Ų
6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537732-0.05g |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1537732-5000mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1537732-2500mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1537732-500mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1537732-1000mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1537732-5.0g |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1537732-0.5g |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1537732-10.0g |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1537732-100mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1537732-10000mg |
6-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-ethylhexanoic acid |
2171750-14-2 | 10000mg |
$14487.0 | 2023-09-26 |
6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acidに関する追加情報
Comprehensive Analysis of 6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid (CAS No. 2171750-14-2)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid (CAS No. 2171750-14-2) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology. Researchers and pharmaceutical companies are increasingly focusing on this compound due to its unique structural properties and applications in the development of novel therapeutics.
The compound's benzyloxy and Fmoc-protected amino groups make it particularly valuable for constructing complex peptide chains. Its molecular structure, featuring an ethylhexanoic acid backbone, provides excellent solubility in organic solvents commonly used in peptide synthesis. This characteristic is crucial for researchers working on peptide-based drug candidates, a hot topic in pharmaceutical development as the industry shifts toward more targeted therapies.
Recent advancements in cancer research and neurodegenerative disease treatment have brought attention to specialized amino acid derivatives like CAS 2171750-14-2. The compound's ability to incorporate specific functional groups into peptide sequences makes it valuable for creating targeted drug delivery systems - one of the most searched topics in pharmaceutical science today. Its application extends to the development of peptide vaccines and diagnostic agents, areas experiencing rapid growth due to increased demand for personalized medicine.
From a synthetic chemistry perspective, the Fmoc protection strategy employed in this compound addresses several challenges in modern peptide synthesis. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group provides orthogonal protection that can be removed under mild basic conditions, preserving other sensitive functional groups in the molecule. This feature is particularly important for researchers investigating green chemistry approaches to peptide synthesis - another trending topic in chemical research.
The compound's butanamido-4-ethylhexanoic acid structure contributes to its stability during synthesis while maintaining the necessary reactivity for peptide bond formation. This balance makes it valuable for automated peptide synthesizers, which are becoming increasingly common in both academic and industrial settings. The growing interest in high-throughput peptide synthesis and combinatorial chemistry has further increased demand for reliable building blocks like this compound.
Quality control of 6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid is crucial for its applications. Advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. These quality assurance measures align with current Good Manufacturing Practice (cGMP) requirements, particularly important for compounds used in pharmaceutical development.
Storage and handling of this compound require attention to its chemical properties. The benzyloxy group and Fmoc protection make it sensitive to certain environmental conditions, necessitating proper storage under inert atmosphere and low temperatures. These considerations are particularly relevant for researchers investigating long-term stability of peptide precursors, a subject of increasing importance in pharmaceutical logistics.
The market for specialized amino acid derivatives like CAS 2171750-14-2 continues to grow, driven by expanding applications in bioconjugation, protein engineering, and material science. As peptide therapeutics gain more FDA approvals each year, the demand for high-quality building blocks is expected to rise correspondingly. This trend reflects the broader shift toward biologics in the pharmaceutical industry, one of the most significant developments in modern medicine.
Future research directions for this compound may include exploration of its potential in peptide nucleic acids (PNAs) synthesis or as a component in self-assembling peptide materials. These cutting-edge applications represent some of the most exciting frontiers in chemical biology and nanotechnology. The compound's versatility ensures it will remain relevant as new applications continue to emerge in this dynamic field.
2171750-14-2 (6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid) 関連製品
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